D-Serine methyl ester hydrochloride

Overview

Description

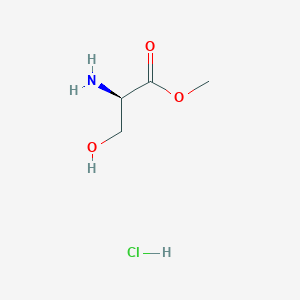

D-Serine methyl ester hydrochloride is a compound used as an intermediate for organic synthesis, pharmaceutical, and chemical research . It has a linear formula of HOCH2CH(NH2)CO2CH3·HCl .

Synthesis Analysis

The synthesis of D-Serine methyl ester hydrochloride involves the reaction of L-serine methyl ester hydrochloride with paraformaldehyde in dichloromethane in the presence of triethylamine . The reaction mixture is then evaporated under reduced pressure, and the resulting residue is crystallized from methanol and methyl tert-butyl ether .Molecular Structure Analysis

The molecular weight of D-Serine methyl ester hydrochloride is 155.58 . Its SMILES string is Cl.COC(=O)C@HCO and its InChI is 1S/C4H9NO3.ClH/c1-8-4(7)3(5)2-6;/h3,6H,2,5H2,1H3;1H/t3-;/m1./s1 .Physical And Chemical Properties Analysis

D-Serine methyl ester hydrochloride is a solid substance . It is soluble in ethanol and methanol . Its melting point ranges from 163 to 166°C . It should be stored under inert gas as it is hygroscopic .Scientific Research Applications

Neuroscience

D-Serine methyl ester hydrochloride: is utilized in neuroscience research due to its role as a co-agonist at the NMDA glutamate receptor. It’s involved in modulating neurotransmission, neurotoxicity, synaptic plasticity, and cell migration . This compound has been instrumental in studying various neurological disorders, including schizophrenia and depression, where it may act as a therapeutic agent or biomarker .

Biochemistry

In the realm of biochemistry, D-Serine methyl ester hydrochloride serves as an intermediate for organic synthesis and pharmaceutical research . It’s particularly valuable in peptide synthesis, where it’s used to introduce chirality and complexity into peptide chains .

Pharmacology

Pharmacologically, D-Serine methyl ester hydrochloride has shown potential in reducing symptoms of cognitive decline and diseases characterized by reduced NMDA signaling, such as cocaine dependence and schizophrenia . Its modulation of the NMDA receptor is crucial for understanding and potentially treating these conditions.

Medicinal Chemistry

In medicinal chemistry, D-Serine methyl ester hydrochloride is a key intermediate in the synthesis of more complex molecules. It’s used to modify the selectivity, physicochemical, and pharmacokinetic characteristics of bioactive molecules, thereby enhancing their medicinal properties .

Organic Synthesis

D-Serine methyl ester hydrochloride: is widely used in organic synthesis as an intermediate. Its role is critical in the construction of alpha-alkyl alpha-amino acids, which are building blocks for various synthetic and natural products .

Analytical Chemistry

In analytical chemistry, D-Serine methyl ester hydrochloride can be employed for method development and validation, particularly in the quality control stages of pharmaceutical production. It’s also used in the analysis of impurities in drug substances like cycloserine .

Chemical Engineering

D-Serine methyl ester hydrochloride: finds applications in chemical engineering, where it’s used as an intermediate in the design and development of new chemical processes, contributing to advancements in pharmaceutical manufacturing and synthesis .

Materials Science

While not traditionally associated with materials science, D-Serine methyl ester hydrochloride could potentially be used in the development of novel materials, especially those that interact with biological systems, due to its biochemical significance and reactivity .

Mechanism of Action

Target of Action

D-Serine methyl ester hydrochloride primarily targets the N-methyl-D-aspartate receptors (NMDARs) and the inhibitory post-synaptic glycine receptor . NMDARs are crucial for synaptic plasticity, which is a key factor in learning and memory processes. The inhibitory post-synaptic glycine receptor is involved in the modulation of neurotransmitter release.

Mode of Action

D-Serine methyl ester hydrochloride acts as an agonist at the strychnine-insensitive glycine binding site associated with the NMDAR . This means it binds to this site and activates the receptor, enhancing its function. It also acts as a glycine mimic , meaning it can imitate the action of glycine, a neurotransmitter, and bind to its receptors .

Biochemical Pathways

D-Serine is synthesized from L-serine by the enzyme serine racemase . This enzyme also catalyzes the breakdown of D-serine into ammonia and pyruvate . D-Serine is then oxidized to hydroxypyruvate by D-amino acid oxidase . These biochemical pathways are crucial for maintaining the balance of D-serine in the brain and for the proper functioning of NMDARs.

Pharmacokinetics

It is known to be soluble in ethanol and methanol , which suggests it may have good bioavailability. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The activation of NMDARs by D-Serine methyl ester hydrochloride can lead to various molecular and cellular effects. For instance, it has been shown to produce antidepressant-like effects in mice through suppression of the brain-derived neurotrophic factor (BDNF) signaling pathway and regulation of synaptic adaptations in the nucleus accumbens . It also prevents glycine-dependent desensitization of NMDARs .

Action Environment

The action, efficacy, and stability of D-Serine methyl ester hydrochloride can be influenced by various environmental factors. For instance, its stability may be affected by temperature and light exposure. It should be stored in a cool, dry place in a tightly closed container . Additionally, its action and efficacy can be influenced by the physiological environment, such as the presence of other neurotransmitters and the overall health status of the individual. More research is needed to fully understand how environmental factors influence its action.

Future Directions

While specific future directions for D-Serine methyl ester hydrochloride are not provided in the retrieved data, D-Serine, a related compound, has been the subject of many preclinical studies to ascertain its physiological functions and possible clinical relevance . It has potential therapeutic applications in schizophrenia and depression, and may also be effective in reducing cognitive dysfunction .

properties

IUPAC Name |

methyl (2R)-2-amino-3-hydroxypropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3.ClH/c1-8-4(7)3(5)2-6;/h3,6H,2,5H2,1H3;1H/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDBQJIBNNUJNHA-AENDTGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10466057 | |

| Record name | D-Serine methyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Serine methyl ester hydrochloride | |

CAS RN |

5874-57-7 | |

| Record name | D-Serine, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5874-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Serine methyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Serine, methyl ester, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Serine methyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

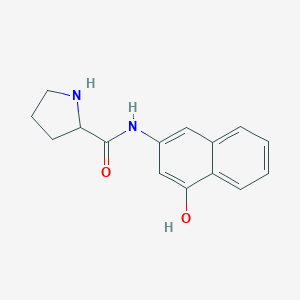

Feasible Synthetic Routes

Q & A

Q1: What is the main application of D-Serine methyl ester hydrochloride in organic synthesis, as highlighted in the provided research papers?

A1: D-Serine methyl ester hydrochloride serves as a crucial starting material in the enantioselective synthesis of biologically active compounds. Notably, it plays a key role in the synthesis of (−)-α-Kainic acid [, , , ]. This compound is a potent agonist of kainate receptors, a subtype of glutamate receptors in the central nervous system, making it a valuable tool for studying neurological processes.

Q2: Can you describe the synthetic route employed for the synthesis of (−)-α-Kainic acid from D-Serine methyl ester hydrochloride?

A2: The synthesis utilizes a chiral base, (−)-sparteine, in conjunction with n-Butyllithium (n-BuLi) [, , ]. This base selectively deprotonates D-Serine methyl ester hydrochloride derivative, leading to the formation of a chiral center. This step is followed by a stereospecific intramolecular cycloalkylation reaction, resulting in the formation of the pyrrolidine ring, a core structural feature of (−)-α-Kainic acid. Further synthetic modifications then yield the target molecule.

Q3: What are the advantages of the synthetic method utilizing D-Serine methyl ester hydrochloride for (−)-α-Kainic acid production?

A3: The research highlights several advantages:

- High yield and diastereoselectivity: The use of (−)-sparteine as a chiral base allows for excellent control over the stereochemistry of the reaction, leading to high yields of the desired enantiomer of (−)-α-Kainic acid [, ].

- Mild reaction conditions: The reaction conditions employed are relatively mild, minimizing the formation of unwanted side products [].

Q4: Apart from (−)-α-Kainic acid, are there other applications of D-Serine methyl ester hydrochloride mentioned in the provided research papers?

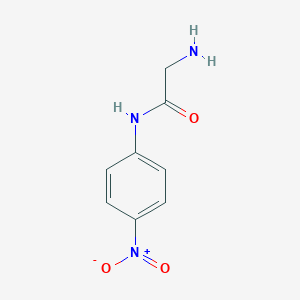

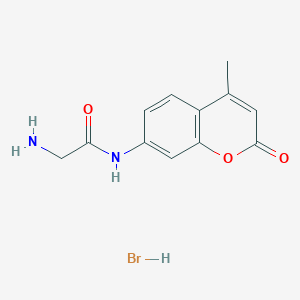

A5: Yes, one of the papers describes a method for industrial-scale production of Lacosamide, an anticonvulsant drug, using D-Serine methyl ester hydrochloride as a starting material []. The paper highlights the advantages of this method, such as the use of readily available starting materials, mild reaction conditions, and avoidance of highly toxic reagents, making it suitable for industrial application.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.